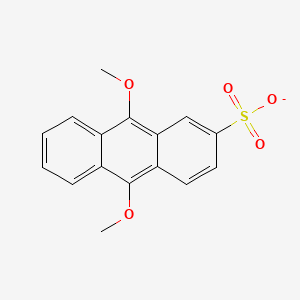

9,10-Dimethoxyanthracene-2-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9,10-Dimethoxyanthracene-2-sulfonate, also known as this compound, is a useful research compound. Its molecular formula is C16H13O5S- and its molecular weight is 317.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

9,10-Dimethoxyanthracene-2-sulfonate has the molecular formula C16H14O5S and a molecular weight of approximately 318.3 g/mol. The structure features an anthracene backbone with methoxy and sulfonate groups that enhance its solubility and reactivity in various environments. The sodium salt form is particularly notable for its enhanced stability and solubility in aqueous solutions .

Fluorescent Probes

This compound is extensively used as a fluorescent probe in biological and chemical research. Its ability to emit fluorescence allows for the visualization of cellular processes and interactions through fluorescence microscopy. This application is crucial for studying dynamic biological systems where traditional imaging methods may fall short.

Case Study:

In a study involving the detection of amines, this compound was utilized in fluorimetric ion-pairing methods, demonstrating its effectiveness in analyzing biological samples where conventional methods failed due to low fluorescence levels.

Photodynamic Therapy

In the medical field, this compound is explored for its potential use in photodynamic therapy (PDT). This therapy relies on the compound's ability to generate reactive oxygen species upon light activation, which can selectively target and destroy cancer cells.

Research Insight:

The compound's photochemical properties allow it to act as a photoacid generator, facilitating acid generation upon exposure to light. This capability is particularly advantageous in PDT applications where localized activation is required .

Organic Electronics

The compound plays a significant role in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its photophysical properties contribute to advancements in energy-efficient display technologies.

Data Table: Applications in Organic Electronics

| Application | Description | Benefits |

|---|---|---|

| OLEDs | Used as an emissive layer | High efficiency and brightness |

| Organic Solar Cells | Acts as a light-harvesting component | Improved energy conversion rates |

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection and quantification of various analytes. Its enhanced sensitivity and specificity make it valuable for assays that require precise measurements.

Example Application:

The compound has been employed in high-performance liquid chromatography (HPLC) for analyzing samples with limited fluorescence or absorption characteristics .

Propriétés

Formule moléculaire |

C16H13O5S- |

|---|---|

Poids moléculaire |

317.3 g/mol |

Nom IUPAC |

9,10-dimethoxyanthracene-2-sulfonate |

InChI |

InChI=1S/C16H14O5S/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15/h3-9H,1-2H3,(H,17,18,19)/p-1 |

Clé InChI |

FAYVAXYICXQWOP-UHFFFAOYSA-M |

SMILES canonique |

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-] |

Synonymes |

9,10-dimethoxyanthracene-2-sulfonate 9,10-dimethoxyanthracene-2-sulfonate, sodium salt DMOAS |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.